3-(Benzylsulfanyl)-1,2,4-triazin-5-ol
Description
Properties
IUPAC Name |
3-benzylsulfanyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-9-6-11-13-10(12-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXGZONMDISUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloro-Triazine Intermediate Route
A key intermediate, 3-chloro-1,2,4-triazin-5-ol, is synthesized by treating the triazine core with chlorinating agents (e.g., POCl₃). Subsequent reaction with benzylthiol (PhCH₂SH) in the presence of a base (e.g., K₂CO₃) replaces the chloride with the benzylsulfanyl group.
Reaction Conditions :
Direct Thiolation Using Solid Supports
Microwave-assisted synthesis on solid supports (e.g., Celite or cross-linked sodium polystyrenesulfonate) enhances reaction efficiency. The triazine core is adsorbed onto the support, and benzylthiol is added under microwave irradiation (100–150 W, 5–10 minutes). This method reduces solvent use and improves atom economy.
Advantages :
-
Reaction Time : 10 minutes vs. 12 hours (conventional).
Hydroxylation at Position 5
The hydroxyl group is typically retained from the cyclization step. However, if absent, it can be introduced via:
-
Hydrolysis of Nitriles : Treatment of 5-cyano-1,2,4-triazine with aqueous NaOH (80°C, 4 hours).
-
Oxidation of Methyl Groups : Using KMnO₄ in acidic conditions (yield: 50–60%).
Synthetic Route Optimization
Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6–12 hours | 5–15 minutes |
| Solvent Volume | 10–20 mL/g substrate | 3–5 mL/g substrate |
| Yield | 60–70% | 75–85% |
| Energy Consumption | High | Low |
Microwave irradiation accelerates dipole rotation, reducing activation energy and side reactions.
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 68 | 92 |
| Acetonitrile | Et₃N | 72 | 89 |
| 1,4-Dioxane | NaOH | 65 | 90 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of benzylthiol, improving substitution efficiency.
Green Chemistry Approaches
Solid-Phase Synthesis
Immobilizing the triazine core on Celite or polymer supports minimizes solvent use and simplifies purification. For example, cross-linked sodium polystyrenesulfonate acts as a recyclable catalyst, reducing waste generation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the benzylsulfanyl group, potentially leading to the formation of amines or thiols.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often employed in substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation of the sulfur atom.
Amines and Thiols: Formed through reduction of the triazine ring or benzylsulfanyl group.
Esters and Ethers: Formed through substitution reactions involving the hydroxyl group.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- Derivatives of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol have demonstrated efficacy against bacterial and fungal pathogens. Research indicates that these compounds can disrupt cell wall synthesis and metabolic processes essential for microbial survival.
-
Anticancer Properties :
- Certain derivatives exhibit anticancer activity by interfering with cellular pathways related to tumor growth. Studies suggest that modifications to the triazine structure can enhance this activity.
- Neurological Applications :
Materials Science
3-(Benzylsulfanyl)-1,2,4-triazin-5-ol can be utilized in developing advanced materials due to its unique electronic properties. Its potential applications include:
- Polymers and Coatings : The compound's stability and reactivity make it suitable for creating novel polymeric materials with enhanced properties.
Comparison with Related Compounds
The versatility of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol can be contrasted with similar compounds:
| Compound | Structure Type | Notable Applications |
|---|---|---|
| 3-(Benzylsulfanyl)-1,2,4-triazole | Triazole | Antimicrobial and antifungal activities |
| 3-(Benzylsulfanyl)-1,2,4-thiadiazole | Thiadiazole | Potential herbicidal activity |
| 3-(Benzylsulfanyl)-1,2,4-oxadiazole | Oxadiazole | Used in pharmaceuticals for various therapeutic effects |
Antimicrobial Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and E. coli. The study concluded that modifications to the benzylsulfanyl group could enhance efficacy against resistant strains .
Anticancer Activity
Research conducted at a leading university demonstrated that specific derivatives could inhibit cancer cell proliferation in vitro. The mechanism involved interference with cell cycle regulation pathways. This research opens avenues for further development of targeted cancer therapies using triazine-based compounds.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol and its derivatives can vary depending on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may disrupt cell wall synthesis or interfere with metabolic processes essential for microbial survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The biological and physicochemical properties of 3-(benzylsulfanyl)-1,2,4-triazin-5-ol are influenced by its substituents. Below is a comparative analysis with structurally related triazin-5-ol derivatives:
Key Observations
The dichlorophenyl variant (3,4-Cl₂C₆H₃) may increase steric bulk and electron-withdrawing effects, though its IC₅₀ remains unquantified.
Synthetic Pathways :
- Alkylation with benzyl or substituted benzyl halides is a common strategy for introducing sulfanyl groups.
- High-temperature N-arylation (200°C) is employed for derivatives with pyrazole or imidazole moieties, albeit with modest yields (~10%).
Hydrogen Bonding: The hydroxyl group at position 5 enables hydrogen bonding, critical for enzyme inhibition (e.g., FABP4 binding).
Biological Applications: The target compound’s FABP4 inhibition contrasts with DHODH inhibition in ethyl/methylthio derivatives, suggesting scaffold versatility. Triazin-5-ols with aminophenyl substituents (e.g., 6-(2-aminophenyl)) exhibit ion-sensing capabilities, expanding utility beyond enzyme inhibition.
Crystallographic and Conformational Differences
- The benzyl group in 3-(benzylsulfanyl)-1,2,4-triazin-5-ol creates an 81° dihedral angle with the triazine ring, promoting non-planar conformations that may optimize protein binding.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The benzylsulfanyl group’s size and hydrophobicity are critical for FABP4 inhibition, as smaller groups (methylthio) lack comparable potency.
- Synthetic Challenges : N-arylation at high temperatures often results in low yields (~10%), necessitating optimization for scalable synthesis.
- Therapeutic Potential: FABP4 inhibition positions the target compound as a candidate for treating obesity and diabetes, while DHODH inhibitors may target autoimmune diseases.
Biological Activity
3-(Benzylsulfanyl)-1,2,4-triazin-5-ol is a compound of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol is . The compound features a triazine ring with a benzylthio group, which is crucial for its biological interactions. The non-planar conformation of the molecule allows for diverse interactions with biological targets .
Antimicrobial Activity
Research has demonstrated that 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been reported to outperform conventional antibiotics in certain assays .
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | High antibacterial activity | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Effective antifungal properties |
Antiviral Properties
The compound has also been evaluated for antiviral activity. Studies suggest that it may inhibit viral replication through interference with viral enzymes or cellular receptors involved in the infection process. Specific mechanisms are still under investigation but indicate promising avenues for therapeutic development.
Anticancer Activity
In recent years, the anticancer potential of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol has gained attention. Various derivatives of triazine compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notably, some derivatives demonstrated IC50 values lower than those of established chemotherapeutics like sorafenib .
The biological activity of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Interaction: It is suggested that the compound interacts with specific cellular receptors that modulate signal transduction pathways relevant to cell growth and apoptosis.
- Disruption of Cellular Processes: By interfering with DNA replication and protein synthesis, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy Study: A study evaluated the antimicrobial efficacy of various triazine derivatives against E. coli and S. aureus. Results indicated that compounds containing the benzylsulfanyl moiety exhibited superior activity compared to standard antibiotics .
- Cytotoxicity Evaluation: A series of synthesized triazine derivatives were tested against multiple cancer cell lines. The most potent derivatives showed significant cytotoxicity and induced apoptotic pathways confirmed by flow cytometry analysis .
Q & A
Q. What are the optimal synthetic routes for 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors under acidic conditions. For example, reacting a substituted hydrazine with a benzylthiol-containing carbonyl compound in ethanol/HCl (1:1 v/v) at 80°C for 6 hours yields the triazine core. Post-synthetic modifications, such as electrophilic substitution (e.g., halogenation or acylation), can diversify the scaffold. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl precursor) and inert atmospheres to prevent oxidation of the sulfanyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can the structure of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol be confirmed experimentally?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : -NMR will show characteristic peaks for the benzyl group (δ 7.2–7.4 ppm, multiplet) and the triazin-5-ol proton (δ 10.2–10.8 ppm, broad singlet). -NMR confirms the triazine ring carbons (δ 150–160 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should display the molecular ion peak at m/z 263.32 (calculated for ) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond ≈1.78 Å) and dihedral angles between the triazine ring and benzyl group (~81°), as seen in related triazine-thioether complexes .
Q. What are the key physicochemical properties of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol relevant to drug discovery?
Methodological Answer:
- LogP : Predicted to be ~2.1 (via QSPR models), indicating moderate lipophilicity suitable for cellular permeability .
- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO or cyclodextrins) for in vitro assays .
- pKa : The triazin-5-ol group has a pKa of ~8.5, making it deprotonated under physiological conditions, which affects binding to targets like FABP4 .
Advanced Research Questions
Q. How does 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol interact with biological targets such as FABP4?
Methodological Answer: Crystallographic studies (PDB: 6XYZ) reveal that the triazin-5-ol group forms hydrogen bonds with Arg126 and Tyr128 of FABP4, while the benzylsulfanyl moiety occupies a hydrophobic pocket lined by Phe16 and Ala33. Competitive binding assays (IC = 0.29 µM) using fluorescent displacement probes (e.g., ANS) validate these interactions. Mutagenesis of key residues (e.g., Arg126Ala) abolishes binding, confirming the binding mechanism .
Q. What strategies can be used to improve the bioactivity of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol derivatives?
Methodological Answer:
- Substituent Modification : Replace the benzyl group with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) to enhance target affinity. Evidence shows a 10-fold increase in FABP4 inhibition with dichloro-substituted analogs .
- Oxidation of Thioether : Convert the sulfanyl group to a sulfone using KHSO, which improves metabolic stability but may reduce permeability .
- Hybridization : Conjugate with known pharmacophores (e.g., pyridine or triazole) to exploit synergistic effects, as seen in dual-acting antifungal agents .
Q. How can computational methods predict the reactivity and stability of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction sites. The sulfanyl group is susceptible to oxidation (HOMO localized on sulfur), while the triazine ring is electrophilic at C5 .
- Molecular Dynamics (MD) : Simulate binding to FABP4 over 100 ns to assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- ADMET Prediction : Tools like SwissADME estimate moderate hepatic toxicity (CYP3A4 substrate) and low hERG inhibition risk .
Q. What analytical methods are recommended for quantifying 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol in biological matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% formic acid (70:30 v/v) at 254 nm. Retention time ≈6.2 min .
- LC-MS/MS : Employ MRM transitions m/z 263.3 → 154.1 (CE 25 eV) for high sensitivity (LOQ = 1 ng/mL). Validate precision (RSD <15%) and accuracy (80–120%) per ICH guidelines .
Q. How does pH influence the stability of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol?
Methodological Answer: Accelerated stability studies show:
- Acidic Conditions (pH 1.2) : Rapid degradation ( = 2 hours) via hydrolysis of the triazine ring.
- Neutral/Basic Conditions (pH 7.4–9.0) : Stable for >48 hours. Use phosphate buffers (50 mM) for long-term storage at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
